4-Methyl-1-[(5-methyloxolan-2-yl)methyl]-1H-pyrazol-3-amine
Description
Properties
Molecular Formula |
C10H17N3O |
|---|---|
Molecular Weight |
195.26 g/mol |
IUPAC Name |
4-methyl-1-[(5-methyloxolan-2-yl)methyl]pyrazol-3-amine |
InChI |
InChI=1S/C10H17N3O/c1-7-5-13(12-10(7)11)6-9-4-3-8(2)14-9/h5,8-9H,3-4,6H2,1-2H3,(H2,11,12) |
InChI Key |
XWBOYAGRSKAOJO-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(O1)CN2C=C(C(=N2)N)C |
Origin of Product |
United States |
Preparation Methods
Diazotization-Cyclocondensation
Adapted from Poh et al., this method avoids isolating hazardous diazonium intermediates:
- Diazotization : Treat 4-methyl-3-aminopyrazole with isoamyl nitrite/HCl in a microreactor.
- Reduction : Use ascorbic acid to reduce intermediates in flow.
- Cyclocondensation : React with 5-methyloxolane-2-carbaldehyde under microwave irradiation (140°C, 30 min).
Cycloaddition Strategies
Copper-catalyzed [2+3] cycloadditions between alkynes and hydrazines offer regioselective pathways.
Protocol :
- Synthesize 1,3-diyne intermediates via homocoupling of terminal alkynes (e.g., 4-methylpropiolamide) using CuI/TMEDA.
- React with hydrazine monohydrate in a continuous-flow reactor to form the pyrazole core.
- Alkylate with (5-methyloxolan-2-yl)methyl bromide.
Yield : 64–99% for similar disubstituted pyrazoles.
Data Table: Comparison of Synthetic Methods
Challenges and Optimization
- Regioselectivity : N1 vs. N2 alkylation can be controlled using bulky bases (e.g., DBU).
- Purification : Silica gel chromatography effectively separates regioisomers.
- Safety : Flow systems mitigate risks associated with diazonium intermediates.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-1-[(5-methyloxolan-2-yl)methyl]-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the amine group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
4-Methyl-1-[(5-methyloxolan-2-yl)methyl]-1H-pyrazol-3-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic effects, although not yet approved for medical use.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Methyl-1-[(5-methyloxolan-2-yl)methyl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to modulate signaling pathways involved in cell growth and apoptosis .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural features, molecular properties, and substituents of the target compound with analogs:
Key Observations:
- Cyclic vs. Aromatic Substituents: The target compound’s oxolane group provides a non-aromatic, oxygen-containing ring, contrasting with phenyl, thiophene, or halogenated benzyl groups in analogs. This difference impacts polarity, with the oxolane’s ether oxygen acting as a hydrogen-bond acceptor .
- Molecular Weight and Polarity : The target compound has intermediate molecular weight (211.26 g/mol) compared to analogs. Its oxolane substituent likely increases hydrophilicity (lower logP) relative to aromatic analogs like C₁₆H₁₅N₃O (logP ~2.5–3.0) .
Physicochemical and Crystallographic Properties
- Hydrogen Bonding : The oxolane oxygen in the target compound may participate in hydrogen bonding, influencing crystal packing (cf. ). In contrast, thiophene analogs lack strong H-bond acceptors, leading to weaker intermolecular interactions .
- Crystallography : SHELX software () is widely used for refining such structures. The target compound’s crystal structure (if resolved) would likely show distinct packing patterns compared to halogenated or aromatic analogs .
Stability and Reactivity
- Oxidative Stability : Thiophene-containing analogs () may exhibit lower oxidative stability due to sulfur’s susceptibility to oxidation compared to oxolane’s ether linkage.
Biological Activity
4-Methyl-1-[(5-methyloxolan-2-yl)methyl]-1H-pyrazol-3-amine is a pyrazole derivative that has garnered attention for its potential biological activities. With the molecular formula C10H17N3O and a molecular weight of 195.26 g/mol, this compound is being investigated for its applications in medicinal chemistry, particularly in the areas of antimicrobial and anticancer research.
The synthesis of 4-Methyl-1-[(5-methyloxolan-2-yl)methyl]-1H-pyrazol-3-amine typically involves a nucleophilic substitution reaction between 4-methyl-1H-pyrazol-3-amine and 5-methyloxolan-2-ylmethyl chloride under basic conditions. The reaction is commonly performed in organic solvents such as dichloromethane or tetrahydrofuran, utilizing bases like sodium hydride or potassium carbonate to facilitate the process.
Chemical Structure:
| Property | Value |
|---|---|
| Molecular Formula | C10H17N3O |
| Molecular Weight | 195.26 g/mol |
| IUPAC Name | 4-methyl-1-[(5-methyloxolan-2-yl)methyl]pyrazol-3-amine |
| CAS Number | 1780735-70-7 |
Antimicrobial Properties
Recent studies have highlighted the antimicrobial properties of pyrazole derivatives, including 4-Methyl-1-[(5-methyloxolan-2-yl)methyl]-1H-pyrazol-3-amine. Research has shown that compounds in this class exhibit significant activity against various gram-positive and gram-negative bacteria. For instance, a study evaluated the antimicrobial potential of synthesized pyrazolone compounds, revealing promising results against several bacterial strains .
Anticancer Activity
The anticancer potential of this compound is also under investigation. Preliminary studies suggest that it may influence signaling pathways related to cell growth and apoptosis, although the specific molecular targets remain to be fully elucidated. The mechanism of action appears to involve binding to certain enzymes or receptors, thereby modulating their activity .
Case Studies
A notable case study involved the synthesis and biological evaluation of various pyrazolone derivatives, including 4-Methyl-1-[(5-methyloxolan-2-yl)methyl]-1H-pyrazol-3-amine. The study reported that these compounds exhibited a range of biological activities, with some derivatives showing enhanced potency against cancer cell lines compared to standard chemotherapeutic agents .
The precise mechanism by which 4-Methyl-1-[(5-methyloxolan-2-yl)methyl]-1H-pyrazol-3-amine exerts its biological effects is still being researched. It is believed that the compound interacts with specific molecular targets involved in critical cellular processes such as proliferation and apoptosis. This interaction may lead to alterations in cellular signaling pathways that promote or inhibit tumor growth .
Comparative Analysis with Similar Compounds
To better understand the unique properties of 4-Methyl-1-[(5-methyloxolan-2-yl)methyl]-1H-pyrazol-3-amine, it can be compared with structurally similar compounds:
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| 4-Methyl-2-(5-methyloxolan-2-yl)piperidine | Piperidine derivative | Antimicrobial |
| 5-Methyl-(5-methyloxolan)pyrazole | Pyrazole derivative | Anticancer |
This comparison indicates that while there are structural similarities among these compounds, their biological activities can vary significantly based on slight modifications in their chemical structure.
Q & A
Q. What are the primary synthetic pathways for 4-Methyl-1-[(5-methyloxolan-2-yl)methyl]-1H-pyrazol-3-amine, and how do reaction conditions influence yield?
The synthesis typically involves a multi-step approach:
- Step 1 : Reacting pyrazole derivatives (e.g., 5-methyl-1H-pyrazole-3-carboxylic acid) with oxolane-containing reagents (e.g., 5-methyloxolan-2-ylmethanol) using dehydrating agents like thionyl chloride under reflux (60–80°C) to form the pyrazole-oxolane backbone .
- Step 2 : Subsequent functionalization (e.g., amination) using sodium borohydride or lithium aluminum hydride in methanol or THF, with yields optimized via controlled temperature (0–25°C) and inert atmospheres .
- Purification : Recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity .
Q. Which analytical techniques are critical for characterizing this compound, and what challenges arise due to its structural features?
Key methods include:
- NMR Spectroscopy : H and C NMR identify substituent patterns (e.g., methyl groups at C4 and oxolane ring protons) .
- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] at 237.15 g/mol) and fragmentation patterns .
- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) resolve polar impurities, but the oxolane group may require extended run times .
Q. What preliminary biological activities have been observed for this compound, and how are these assays designed?
Early studies suggest:
- Antimicrobial Activity : Tested via broth microdilution (MIC values against S. aureus and E. coli), with IC values compared to ampicillin .
- Enzyme Inhibition : Fluorescence-based assays (e.g., kinase inhibition) use ATP analogs and recombinant enzymes, with IC calculated via nonlinear regression .
Advanced Research Questions
Q. How does the substitution pattern (e.g., methyl vs. oxolane groups) impact structure-activity relationships (SAR) in pyrazole derivatives?
- The 5-methyloxolane group enhances solubility (logP reduction by ~0.5 vs. alkyl chains) and receptor binding (e.g., hydrogen bonding with kinase active sites) .
- Methyl at C4 : Increases metabolic stability (CYP450 resistance) but may reduce affinity for hydrophobic pockets .
- Comparative studies with analogs (e.g., 4-Methyl-1-(pentan-2-yl)-1H-pyrazol-3-amine) show oxolane derivatives exhibit 2–3x higher bioavailability in rodent models .
Q. What mechanistic insights exist regarding this compound’s interaction with biological targets (e.g., enzymes or receptors)?
- Kinase Inhibition : Molecular docking (AutoDock Vina) predicts binding to ATP pockets (e.g., EGFR tyrosine kinase) via oxolane oxygen interactions with Lys721 .
- Receptor Modulation : Surface plasmon resonance (SPR) reveals sub-µM binding affinity for GPCRs, with kinetic studies (k/k) indicating reversible antagonism .
Q. How can researchers resolve contradictions in bioactivity data across structurally similar analogs?
- Meta-Analysis : Compare datasets using standardized assays (e.g., NIH/NCATS protocols) to control for variability in cell lines (HEK293 vs. HeLa) .
- Computational Modeling : QSAR models (e.g., CoMFA) differentiate electronic effects of substituents (e.g., oxolane vs. morpholine) on target engagement .
Q. What strategies optimize synthetic scalability while maintaining regioselectivity?
- Flow Chemistry : Continuous reactors (e.g., Corning AFR) reduce reaction times (2h vs. 12h batch) and improve yield (85% vs. 70%) via precise temperature control .
- Catalyst Screening : Pd/C or Raney nickel for hydrogenation steps minimize byproducts (e.g., over-reduction of pyrazole rings) .
Q. What analytical challenges arise in quantifying metabolites or degradation products?
- LC-MS/MS : MRM transitions (e.g., m/z 237 → 154) detect oxidative metabolites, but matrix effects (plasma proteins) require stable isotope internal standards .
- Forced Degradation Studies : Acidic hydrolysis (0.1M HCl, 40°C) identifies labile sites (e.g., oxolane ring opening) .
Q. How do researchers assess the compound’s toxicity profile in preclinical models?
Q. What gaps exist in current research, and what future studies are prioritized?
- In Vivo Pharmacokinetics : Limited data on brain penetration (BBB permeability) and metabolite identification .
- Target Validation : CRISPR/Cas9 knockout models needed to confirm on-target effects (e.g., kinase dependency) .
Tables for Key Data
Table 1: Comparative Bioactivity of Pyrazole Derivatives
Table 2: Optimization of Synthetic Conditions
| Parameter | Batch Method | Flow Chemistry |
|---|---|---|
| Reaction Time (h) | 12 | 2 |
| Yield (%) | 70 | 85 |
| Purity (%) | 92 | 98 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
